
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of the thiazole ring: This step might involve the cyclization of a thioamide with a halogenated ketone.
Acetylation: The final step could be the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the chromen-4-one core.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-chromen-4-one derivatives: These compounds share the chromen-4-one core and have similar biological activities.
Thiazole-containing compounds: These compounds share the thiazole ring and might have similar chemical reactivity.
Uniqueness
The unique combination of the chromen-4-one core and the thiazole ring in 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate might confer unique biological activities or chemical reactivity compared to other compounds.
Propiedades
Número CAS |
51625-86-6 |
|---|---|
Fórmula molecular |
C21H15NO4S |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C21H15NO4S/c1-12-19(17-11-27-21(22-17)14-6-4-3-5-7-14)20(24)16-9-8-15(26-13(2)23)10-18(16)25-12/h3-11H,1-2H3 |
Clave InChI |
KTOJBEXIDAUIRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CSC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






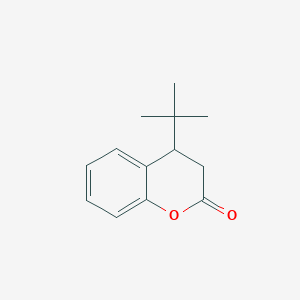

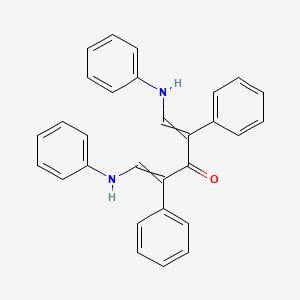
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)

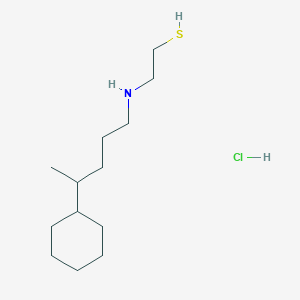
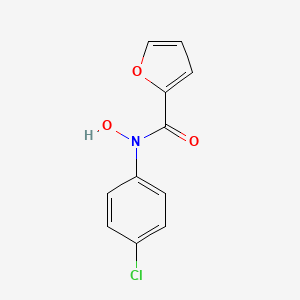

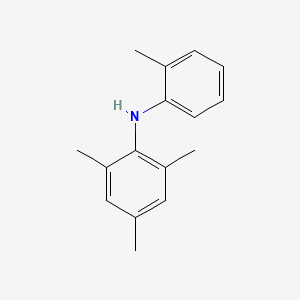
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
